

An In-depth Technical Guide to α -Terthienylmethanol (CAS: 13059-93-3)

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Compound of Interest

Compound Name: *alpha*-Terthienylmethanol

Cat. No.: B189203

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For Researchers, Scientists, and Drug Development Professionals

Introduction

α -Terthienylmethanol, with the Chemical Abstracts Service (CAS) number 13059-93-3, is a naturally occurring polycyclic aromatic compound belonging to the thiophene family. It is a derivative of α -terthienyl, a well-known phototoxic agent found in plants of the Asteraceae family, such as marigolds (*Tagetes* species). This document provides a comprehensive technical overview of α -terthienylmethanol, summarizing its chemical properties, synthesis, biological activities, and mechanisms of action, with a focus on its potential applications in drug development.

Chemical and Physical Properties

α -Terthienylmethanol is characterized by a central thiophene ring linked at its 2 and 5 positions to two other thiophene rings, with a hydroxymethyl group attached to one of the terminal thiophene rings.

Table 1: Physicochemical Properties of α -Terthienylmethanol

Property	Value	Reference
CAS Number	13059-93-3	[1]
Molecular Formula	C ₁₃ H ₁₀ OS ₃	[1]
Molecular Weight	278.4 g/mol	[1]
IUPAC Name	[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol	[1]
Synonyms	5-Hydroxymethyl-2,2':5',2"-terthiophene, α -T-MeOH	[1]
Appearance	Yellow powder	
Melting Point	Not available	
Solubility	Soluble in DMSO, methanol, ethanol, chloroform. Miscible with water.	[2] [3]

Spectroscopic Data:

- ¹H NMR and ¹³C NMR: Detailed spectral data can be found in various chemical databases. Representative chemical shifts are crucial for structure confirmation and purity assessment. [\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- FTIR Spectroscopy: The infrared spectrum would show characteristic peaks for O-H stretching (around 3200-3600 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching of the thiophene rings (around 1600-1400 cm⁻¹), and C-S stretching. [\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- UV-Vis Spectroscopy: α -Terthienylmethanol exhibits strong absorption in the UV-visible region due to its extended π -conjugated system. The absorption maxima (λ_{max}) are solvent-dependent, with values reported in methanol, chloroform, and DMF. [\[1\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Synthesis

While a detailed, step-by-step protocol for the direct synthesis of α -terthienylmethanol is not readily available in the reviewed literature, a common synthetic route would likely involve the synthesis of the parent compound, α -terthienyl, followed by functionalization. A plausible method involves the formylation of α -terthienyl to produce 2,2':5',2"-terthiophene-5-carboxaldehyde, which is then reduced to the corresponding alcohol.[19]

Experimental Protocol: Synthesis of α -Terthienyl (Precursor)

A Grignard-type process is a common method for synthesizing α -terthienyl.[20]

- **Grignard Reagent Formation:** A Grignard reagent is formed from 2-bromothiophene in an appropriate ether solvent (e.g., n-propyl ether).
- **Coupling Reaction:** A nickel-catalyzed reaction of the Grignard reagent is carried out with 2,5-dibromothiophene in the same solvent.
- **Purification:** The resulting α -terthienyl can be purified by Soxhlet extraction and recrystallization.

Biological Activities and Mechanism of Action

α -Terthienylmethanol exhibits a range of biological activities, with its antiangiogenic and antiproliferative properties being the most extensively studied.

Antiangiogenic Activity

α -Terthienylmethanol has been shown to be a potent inhibitor of angiogenesis.[21] It inhibits vascular endothelial growth factor (VEGF)-induced tube formation in bovine aortic endothelial cells (BAECs).[21]

Table 2: Antiangiogenic Activity of α -Terthienylmethanol

Assay	Cell Line	IC ₅₀ (μ M)	Reference
VEGF-induced tube formation	BAEC	2.7 \pm 0.4	[21]

The primary mechanism for its antiangiogenic effect is the inhibition of Protein Kinase C (PKC) isozymes α and $\beta 2$.[\[21\]](#)

Experimental Protocol: Tube Formation Assay

- Cell Culture: Bovine aortic endothelial cells (BAECs) are cultured in appropriate media.
- Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify.
- Cell Seeding: BAECs are seeded onto the Matrigel-coated plates in the presence of various concentrations of α -terthienylmethanol and a pro-angiogenic factor like VEGF.
- Incubation: Plates are incubated to allow for the formation of tube-like structures.
- Quantification: The extent of tube formation is quantified by measuring the total tube length using imaging software.

Antiproliferative and Cytotoxic Activity

α -Terthienylmethanol demonstrates significant antiproliferative activity against various cancer cell lines, notably human ovarian cancer cells, where it has been found to be more potent than cisplatin.[\[22\]](#) It also impairs the invasiveness of highly aggressive breast cancer cells (MDA-MB-231).[\[21\]](#)

Table 3: Antiproliferative and Anti-invasive Activity of α -Terthienylmethanol

Activity	Cell Line	Effect	Concentration	Reference
Anti-invasion	MDA-MB-231	$57.2 \pm 2.3\%$ reduction	10 μM	[21]
Anti-invasion	MDA-MB-231	$32.7 \pm 3.1\%$ reduction	30 μM	[21]
Antiproliferative	Human Ovarian Cancer Cells	More potent than cisplatin	Not specified	[22]

The mechanism of its antiproliferative action involves the induction of S-phase cell cycle arrest through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[22]

Experimental Protocol: Transwell Invasion Assay

- Cell Culture: MDA-MB-231 breast cancer cells are cultured.
- Transwell Setup: Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.
- Cell Seeding: Cells are seeded into the upper chamber of the Transwell insert in serum-free media containing different concentrations of α -terthienylmethanol. The lower chamber contains media with a chemoattractant.
- Incubation: The plate is incubated to allow cells to invade through the Matrigel and migrate to the lower surface of the membrane.
- Quantification: Non-invading cells are removed from the upper surface. Invaded cells on the lower surface are stained and counted under a microscope.

Experimental Protocol: MTT Assay for Cytotoxicity

- Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere.
- Compound Treatment: Cells are treated with various concentrations of α -terthienylmethanol for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
- Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability.

Phototoxicity and Reactive Oxygen Species (ROS) Generation

Similar to its parent compound, α -terthienyl, α -terthienylmethanol is a phototoxic agent. Upon exposure to UV light, it generates reactive oxygen species (ROS), which are responsible for its insecticidal and nematicidal activities.^[9] The generation of singlet oxygen is a key aspect of its photodynamic activity, though a specific quantum yield for α -terthienylmethanol has not been reported.^{[23][24][25][26][27][28]}

Experimental Protocol: Measurement of Intracellular ROS

- Cell Culture and Treatment: Cells are cultured and treated with α -terthienylmethanol.
- Fluorescent Probe Loading: A ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), is added to the cells and incubated.
- Fluorescence Measurement: The intracellular fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer or flow cytometer.

Antiviral Activity

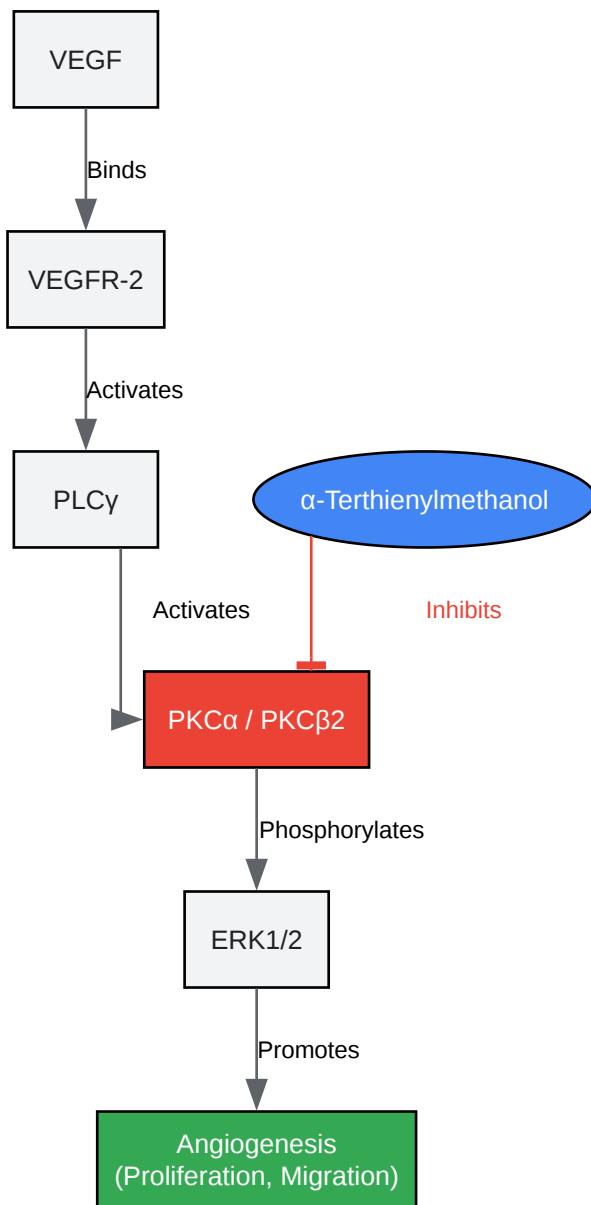
While many thiophene-containing compounds have been investigated for their antiviral properties, there is currently no specific experimental data available in the reviewed literature detailing the antiviral activity of α -terthienylmethanol.^{[4][29][30]} General screening of thiophene derivatives has shown activity against various viruses, including Ebola and influenza viruses, suggesting that α -terthienylmethanol could be a candidate for future antiviral research.^{[21][29]}

Signaling Pathways and Molecular Interactions

The biological effects of α -terthienylmethanol are mediated through its interaction with key signaling pathways.

PKC Inhibition Pathway

α -Terthienylmethanol directly inhibits the activity of PKC isozymes α and $\beta2$, which are crucial downstream effectors of the VEGF signaling pathway involved in angiogenesis.^[21]

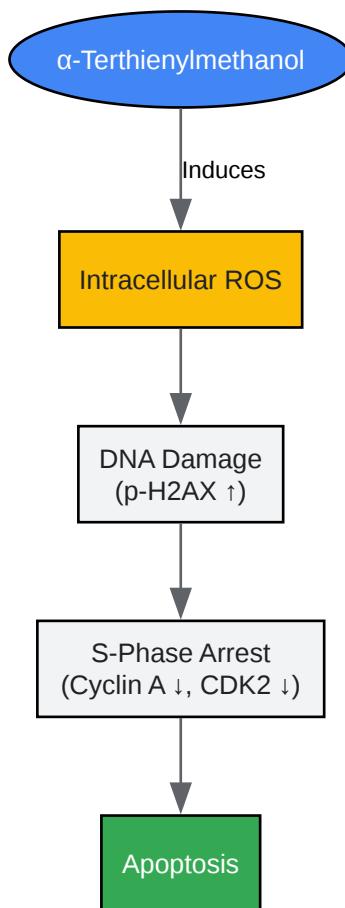
PKC Inhibition by α -Terthienylmethanol in Angiogenesis[Click to download full resolution via product page](#)

PKC Inhibition Pathway

ROS-Mediated Antiproliferative Pathway

In ovarian cancer cells, α -terthienylmethanol induces the production of ROS, leading to DNA damage and S-phase cell cycle arrest.[22] This suggests the involvement of downstream effectors of DNA damage response and cell cycle regulation. While direct evidence for the involvement of specific caspases is lacking, ROS-induced DNA damage is a known trigger for caspase-mediated apoptosis, potentially involving initiator caspases like caspase-9 and executioner caspases like caspase-3.[13][31][32][33] Similarly, the MAP kinase pathways, including ERK and JNK, are often modulated by ROS and play critical roles in cell fate decisions.[25][27][28][33][34][35]

ROS-Mediated Antiproliferative Action of α -Terthienylmethanol



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ROS-Mediated Antiproliferative Pathway

Conclusion

α -Terthienylmethanol is a promising natural product with well-documented antiangiogenic and antiproliferative activities. Its mechanisms of action, involving the inhibition of key signaling kinases like PKC and the induction of oxidative stress, make it an attractive candidate for further investigation in the context of cancer drug development. Its phototoxic properties also suggest potential applications in photodynamic therapy. However, further research is required to fully elucidate its therapeutic potential, including a comprehensive evaluation of its antiviral activity, detailed pharmacokinetic and pharmacodynamic studies, and optimization of its synthesis. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the multifaceted biological activities of this intriguing thiophene derivative.

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